molecular formula C14H12N4 B4950082 4-[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]pyridine

4-[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]pyridine

Cat. No.: B4950082
M. Wt: 236.27 g/mol
InChI Key: LALZUKLCQLDZJW-UHFFFAOYSA-N
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Description

4-[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]pyridine is a specialized chemical scaffold designed for medicinal chemistry and drug discovery research. This compound features a 1,2,4-triazole core linked to a pyridine ring, a structural motif recognized for its significant potential in biochemical applications. Recent scientific investigations into analogous 1,2,4-triazole-pyridine hybrids have revealed promising α-glucosidase inhibitory activity, positioning them as potent candidates for the development of novel anti-diabetic therapeutics . One such closely related compound demonstrated an inhibitory potency (IC₅₀) approximately 98-fold greater than the standard drug acarbose, functioning as a competitive inhibitor that binds selectively to the α-glucosidase enzyme without affecting α-amylase . Computational studies, including molecular docking, suggest that these analogs form key hydrogen bonds with amino acid residues such as TYR158, GLN353, and GLU411 within the enzyme's active site, contributing to their high efficacy and stable binding, as confirmed by molecular dynamics simulations . Furthermore, the 1,2,4-triazole pharmacophore is well-established in antifungal research . Studies on derivatives combining the triazole and pyridine moieties have shown excellent in vivo fungicidal activity against pathogens like Stemphylium lycopersici and Fusarium oxysporum , highlighting the broader antimicrobial utility of this chemical class . The molecular framework is also of interest in materials science, with research exploring its use in the development of coordination compounds and metal-organic frameworks . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4/c1-10-2-4-11(5-3-10)13-16-14(18-17-13)12-6-8-15-9-7-12/h2-9H,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LALZUKLCQLDZJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NNC(=N2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]pyridine typically involves the following steps:

    Starting Material: The synthesis begins with 4-methylaniline.

    Formation of Hydrazinecarbothioamide: 4-methylaniline is converted to N-(4-methylphenyl)hydrazinecarbothioamide.

    Acylation: The hydrazinecarbothioamide undergoes acylation to form 2-benzoyl-N-(4-methylphenyl)hydrazine-1-carbothioamide.

    Cyclization: The acylated product is cyclized to form 4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol.

    Final Product: The triazol-3-thiol is then reacted with pyridine derivatives to yield this compound.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups.

    Reduction: Reduction reactions can modify the triazole or pyridine rings.

    Substitution: The compound can participate in substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution can introduce halogen atoms into the pyridine ring.

Scientific Research Applications

4-[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]pyridine involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with active sites, while the pyridine ring can participate in coordination with metal ions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Variations

The following table summarizes key differences between 4-[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]pyridine and analogous compounds:

Compound Name Structural Features Biological/Clinical Relevance Applications Key Data
This compound 4-Methylphenyl at triazole-3; pyridine at triazole-5 Not explicitly reported Potential pharmaceutical/material science applications Structural SMILES, InChIKey ()
2-[3-(4-Pyridyl)-1H-1,2,4-triazol-5-yl]pyridine Dual pyridine rings at triazole-3 and triazole-5 55.64-fold upregulated in moyamoya disease (MMD) plasma () Biomarker candidate for MMD pathogenesis Metabolomic profiling ()
2-(((3-(2,3-Dimethoxyphenyl)-1H-1,2,4-triazol-5-yl)thio)methyl)pyridine (S3643) 2,3-Dimethoxyphenyl at triazole-3; thioether-linked methylpyridine Umami receptor agonist (1000× potency of MSG) () Food flavor enhancer (FEMA 4798) Toxicological evaluation ()
3-Chloro-5-(trifluoromethyl)-2-((3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl)thio)pyridine Chloro and trifluoromethyl groups on pyridine; trifluoromethyl-triazole-thio linkage High purity (>99%) pharmaceutical intermediate () API synthesis; pesticide/dye intermediates CAS 1823182-70-2; LCMS/GCMS analysis ()
Zinc coordination complex ligand (2-(3-(4-(pyridin-4-yl)phenyl)-1H-1,2,4-triazol-5-yl)pyridine) Bipyridyl-triazole core Forms octahedral Zn complexes () Coordination chemistry; catalytic or material applications Zn–N bond distances: 2.048–2.134 Å ()

Key Comparative Insights

Structural Modifications and Physicochemical Properties
  • Thioether and halogenated groups (e.g., S3643 and the trifluoromethyl derivative in ) introduce steric bulk and electronic effects, influencing receptor binding (umami receptor) or metabolic stability (). Fluorinated analogs () exhibit increased metabolic resistance due to C–F bonds, contrasting with the non-halogenated target compound.

Biological Activity

4-[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]pyridine is a heterocyclic compound notable for its diverse biological activities. This compound features a triazole ring fused to a pyridine ring and is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Chemical Structure and Synthesis

The molecular formula of this compound is C15H13N5C_{15}H_{13}N_5 with a molecular weight of approximately 279.296 g/mol. The synthesis typically involves several steps starting from 4-methylaniline, which undergoes acylation and cyclization to yield the final product.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with active sites on target proteins, while the pyridine ring may coordinate with metal ions. These interactions can modulate protein activity, leading to various biological effects.

Biological Activities

The compound has been studied for several biological activities:

1. Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. For instance, some triazole derivatives have shown minimum inhibitory concentrations (MIC) as low as 0.9 µg/mL against fungi such as C. tenuis and 3.9 µg/mL against bacteria like M. luteum .

2. Anticancer Properties
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it has shown an IC50 value of 39.2 ± 1.7 μM against the MDA-MB-231 triple-negative breast cancer cell line . The mechanism appears to involve inhibition of critical signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway .

3. Enzyme Inhibition
The compound has been evaluated for its ability to inhibit enzymes such as acetylcholinesterase (AChE), with Ki values ranging from 3.07 ± 0.76 nM to 87.26 ± 29.25 nM depending on the derivative tested . This suggests potential applications in treating conditions like Alzheimer's disease.

Case Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of triazole compounds highlighted the exceptional antimicrobial activity of specific derivatives against both bacterial and fungal strains. The compound's structural features were crucial in determining its efficacy in inhibiting microbial growth.

Case Study 2: Anticancer Activity

In another investigation focusing on the anticancer properties of triazole derivatives, several compounds were synthesized and tested against multiple cancer cell lines. The findings revealed that compounds similar to this compound exhibited significant cytotoxicity and induced apoptosis in cancer cells.

Summary of Biological Activities

Activity Type Target Organism/Cell Line IC50/MIC Value Reference
AntimicrobialC. tenuisMIC = 0.9 µg/mL
AntimicrobialM. luteumMIC = 3.9 µg/mL
AnticancerMDA-MB-231 (breast cancer)IC50 = 39.2 ± 1.7 μM
Enzyme InhibitionAChEKi = 3.07 - 87.26 nM

Q & A

Q. What role do fluorinated analogs play in improving target selectivity?

  • Methodological Answer : Fluorine substituents (e.g., 2-fluorobenzyl in ) enhance metabolic stability and binding via polar interactions. Compare IC₅₀ values of fluorinated vs. non-fluorinated analogs in selectivity panels (e.g., kinase profiling) to identify off-target effects .

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